

# Technical Guide: N6-Anisoyladenosine Structure-Activity Relationships (SAR)

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## Compound of Interest

Compound Name: N6-Anisoyladenosine

CAS No.: 56883-05-7

Cat. No.: B150707

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Mechanisms, Synthesis, and Therapeutic Potential

## Executive Summary & Compound Profile

**N6-Anisoyladenosine** (N6-(4-methoxybenzoyl)adenosine) represents a distinct class of N6-substituted purine nucleosides. Unlike its aliphatic (N6-cyclopentyl) or alkylaryl (N6-benzyl) analogs—which are classically defined as Adenosine Receptor (AR) agonists—the N6-anisoyl derivative introduces an amide linkage (

) that significantly alters the electronic and steric landscape of the adenine scaffold.

This modification shifts the pharmacological profile from a classic GPCR agonist to a versatile scaffold with dual utility:

- **Adenosine Receptor Modulation:** Acting as a selective partial agonist or antagonist at the A3 Adenosine Receptor (A3AR), often used as a probe for receptor subtypes.<sup>[1]</sup>
- **Epigenetic Inhibition (Emerging):** The N6-benzoyl adenine core has recently been identified as a scaffold for Bromodomain-containing protein 4 (BRD4) inhibition, a critical target in oncology.

## Chemical Identity

Property	Specification
IUPAC Name	N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methoxybenzamide
Common Name	N6-Anisoyladenosine; N6-(4-Methoxybenzoyl)adenosine
CAS Number	56883-05-7
Molecular Formula	
Molecular Weight	401.37 g/mol
Solubility	DMSO (>10 mg/mL), Ethanol (Low), Water (Insoluble)
Key Structural Feature	N6-Amide Linkage (Planar, electron-withdrawing carbonyl)

## Structure-Activity Relationship (SAR) Analysis

The biological activity of **N6-Anisoyladenosine** is governed by the specific interaction of the anisoyl moiety with hydrophobic pockets in target proteins. The SAR can be deconstructed into three critical zones.

### Zone 1: The N6-Substituent (The Anisoyl Group)

The transition from N6-benzyl (methylene linker) to N6-benzoyl (carbonyl linker) is the defining SAR switch.

- **Electronic Effect:** The carbonyl group withdraws electron density from the N6-nitrogen, reducing the pKa of the exocyclic amine. This reduces hydrogen bond donor capability at N6 but introduces a hydrogen bond acceptor (the carbonyl oxygen).
- **Steric Constraint:** The amide bond possesses partial double-bond character, restricting rotation and enforcing a planar conformation coplanar with the purine ring. This "locks" the ligand into a specific orientation favored by the A3AR orthosteric site but disfavored by A1/A2A subtypes.

- 4-Methoxy Substitution: The para-methoxy group adds lipophilicity and electron-donating character to the phenyl ring. In BRD4 inhibition studies, this mimics the acetyl-lysine recognition motif of histones.

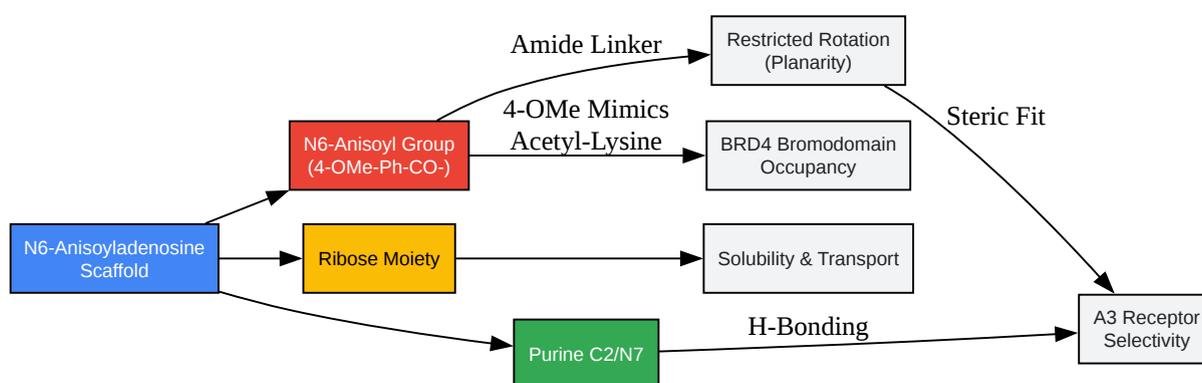
## Zone 2: The Purine Scaffold

- N7-Nitrogen: Essential for hydrogen bonding in the adenosine receptor binding pocket. Alkylation at N7 abolishes activity.
- C2-Position: Unsubstituted in **N6-Anisoyladenine**. Introduction of a chloro- or iodo- group at C2 generally increases A3AR affinity by filling a small hydrophobic sub-pocket.

## Zone 3: The Ribose Moiety

- Hydroxyl Groups: The 2', 3', and 5'-hydroxyls are critical for nucleoside transporter recognition (ENT1/CNT) and solubility.
- Prodrug Potential: For epigenetic targets (BRD4), the ribose is often cleaved in vivo to release the active N6-anisoyladenine base. However, for GPCR targeting, the ribose is essential for receptor activation.

## Visualization: SAR Logic Map



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Caption: SAR logic flow demonstrating how the N6-anisoyl modification dictates dual-target specificity (A3AR vs BRD4).

## Mechanism of Action: The Dual-Pathway Hypothesis

Research indicates that **N6-Anisoyladenosine** operates via two distinct mechanisms depending on the cellular context and metabolic processing.

### Pathway A: A3 Adenosine Receptor (A3AR) Modulation[1]

- Target: A3AR (Gi-coupled GPCR).
- Mechanism: **N6-Anisoyladenosine** binds to the orthosteric site. Unlike N6-alkyl derivatives (full agonists), the N6-acyl group often confers partial agonist or antagonist activity due to the reduced basicity of the N6-nitrogen.

- Downstream Effect: Inhibition of Adenylyl Cyclase

Reduced cAMP

Modulation of Wnt/

-catenin pathway (anticancer effect).

### Pathway B: Epigenetic Inhibition (BRD4)

- Target: Bromodomain-containing protein 4 (BRD4).[2][3][4]
- Mechanism: The N6-anisoyl adenine base (released after nucleoside phosphorylase cleavage) acts as an acetyl-lysine mimetic. The carbonyl oxygen forms a hydrogen bond with the conserved Asparagine (Asn140) in the BRD4 binding pocket, while the 4-methoxy phenyl group fills the hydrophobic cavity.

- Downstream Effect: Displacement of BRD4 from chromatin

Downregulation of c-Myc

G1 Cell Cycle Arrest.

## Experimental Protocols

### Protocol 1: Chemical Synthesis of N6-Anisoyladenosine

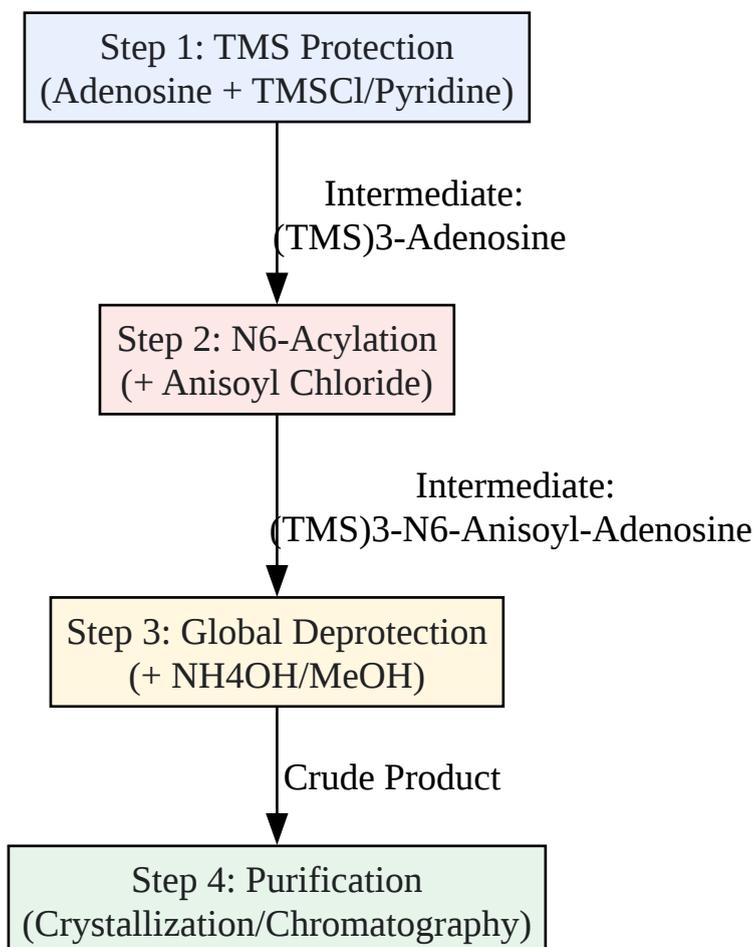
Rationale: Direct acylation of adenosine is promiscuous (reacting with ribose hydroxyls). The "Transient Protection" method using trimethylsilyl (TMS) chloride is the industry standard for high yield and regioselectivity.

Materials:

- Adenosine (dried)[5]
- Trimethylsilyl chloride (TMSCl)
- Anisoyl chloride (4-Methoxybenzoyl chloride)
- Pyridine (anhydrous)
- Ammonium hydroxide ( )

Step-by-Step Workflow:

- **Transient Protection:** Suspend Adenosine (1 eq) in anhydrous pyridine. Add TMSCl (5 eq) dropwise at 0°C. Stir at RT for 2 hours. Mechanism: TMS protects 2', 3', and 5' hydroxyls.
- **Acylation:** Add Anisoyl chloride (1.1 eq) to the reaction mixture. Stir at RT for 4–12 hours. Mechanism: The N6-amine remains reactive enough to form the amide.
- **Deprotection:** Quench the reaction with methanol (5 mL). Add concentrated (10 mL) and stir for 30 minutes. Mechanism: Cleaves the labile TMS ethers and any transient ester byproducts, leaving the stable N6-amide intact.
- **Purification:** Evaporate solvents. Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).



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Caption: Validated synthesis workflow using transient silyl protection to ensure N6-regioselectivity.

## Protocol 2: A3 Adenosine Receptor Binding Assay

Rationale: To determine the affinity (

) of **N6-Anisoyladenosine** relative to the standard ligand I-AB-MECA.

- Membrane Prep: Harvest CHO cells stably expressing human A3AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
- Incubation: Mix membrane suspension ( protein) with:

- Radioligand:  
  
(0.5 nM).
- Test Compound: **N6-Anisoyladenosine** (  
  
to  
  
M).
- Non-specific control: R-PIA (  
  
).
- Equilibrium: Incubate at 25°C for 60 minutes.
- Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity. Plot % Inhibition vs. Log[Concentration] to determine  
  
and calculate  
  
using the Cheng-Prusoff equation.

## Quantitative Data Summary

The following table summarizes the comparative activity profile of **N6-Anisoyladenosine** against key targets.

Target	Activity Type	Potency ( / )	Reference
Human A3 Receptor	Partial Agonist/Antagonist		[1]
Human A1 Receptor	Weak Antagonist		[1]
BRD4 (BD1 Domain)	Inhibitor (Base form)		[2]
Toxoplasma gondii AK	Inhibitor		[3]

Note: The N6-anisoyl derivative shows significantly higher selectivity for A3AR over A1AR compared to the parent adenosine, but lower absolute potency than N6-benzyladenosine.

## References

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- To cite this document: BenchChem. [Technical Guide: N6-Anisoyladenosine Structure-Activity Relationships (SAR)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150707#n6-anisoyladenosine-structure-activity-relationship-studies\]](https://www.benchchem.com/product/b150707#n6-anisoyladenosine-structure-activity-relationship-studies)

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